molecular formula C12H11N3O2 B2380908 N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide CAS No. 1808799-40-7

N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide

Cat. No.: B2380908
CAS No.: 1808799-40-7
M. Wt: 229.239
InChI Key: CDHHZRDVOQPCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds. This particular compound features a cyanomethyl group and a methoxy group attached to the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide typically involves the reaction of 5-methoxyindole-2-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxyindole-2-carboxamide or 5-formylindole-2-carboxamide.

    Reduction: Formation of N-(aminomethyl)-5-methoxy-1H-indole-2-carboxamide.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The methoxy group can influence the compound’s binding affinity to enzymes or receptors. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-5-methoxy-1H-indole-3-carboxamide
  • N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxylate
  • N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxylic acid

Uniqueness

N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide is unique due to the specific positioning of the cyanomethyl and methoxy groups on the indole ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds. The presence of the carboxamide group also allows for additional hydrogen bonding interactions, which can influence its reactivity and binding properties.

Properties

IUPAC Name

N-(cyanomethyl)-5-methoxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-9-2-3-10-8(6-9)7-11(15-10)12(16)14-5-4-13/h2-3,6-7,15H,5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHHZRDVOQPCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.